2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]phenol
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Overview
Description
2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]phenol is a chemical compound that has garnered interest due to its potential therapeutic applications. This compound is part of the arylpiperazine class, which is known for its diverse pharmacological activities. The structure of this compound includes a piperazine ring substituted with a 2-methoxyphenyl group and a phenol group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]phenol typically involves the reaction of 2-methoxyphenylpiperazine with a suitable phenolic compound. One common synthetic route includes the use of a Mannich reaction, where formaldehyde and a secondary amine (such as piperazine) react with a phenol derivative. The reaction conditions often require a solvent like ethanol or methanol and a catalyst such as hydrochloric acid to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]phenol primarily involves its interaction with alpha1-adrenergic receptors. These receptors are part of the G-protein-coupled receptor family and play a crucial role in the contraction of smooth muscles in blood vessels and the lower urinary tract. By binding to these receptors, the compound can modulate their activity, leading to potential therapeutic effects in conditions like hypertension and benign prostatic hyperplasia .
Comparison with Similar Compounds
2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]phenol can be compared with other arylpiperazine derivatives such as trazodone, naftopidil, and urapidil. These compounds also target adrenergic receptors but differ in their specific binding affinities and pharmacokinetic profiles. For instance:
Naftopidil: Used in the treatment of benign prostatic hyperplasia, it has a higher selectivity for alpha1D-adrenergic receptors.
These comparisons highlight the uniqueness of this compound in terms of its specific receptor interactions and potential therapeutic applications.
Properties
IUPAC Name |
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-22-18-9-5-3-7-16(18)20-12-10-19(11-13-20)14-15-6-2-4-8-17(15)21/h2-9,21H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOCWRJQFQNXHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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